Calcium pyrophosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
dicalcium;phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNWLZAGQLJVLR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca2P2O7, Ca2O7P2 | |
| Record name | DICALCIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10086-45-0 (Parent), 2466-09-3 (Parent) | |
| Record name | Calcium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |
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| Record name | Calcium pyrophosphate | |
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DSSTOX Substance ID |
DTXSID50872512 | |
| Record name | Calcium pyrophosphate | |
| Source | EPA DSSTox | |
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Molecular Weight |
254.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, A fine, white, odourless powder, Crystals or powder; Insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] | |
| Record name | Diphosphoric acid, calcium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | DICALCIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium pyrophosphate | |
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Solubility |
Insoluble in water. Soluble in dilute hydrochloric and nitric acids, Sol in dil hydrochloric and nitric acids; practically insol in water, Dilute acid; insoluble in water | |
| Record name | DICALCIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CALCIUM PYROPHOSPHATE | |
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Density |
3.09 | |
| Record name | CALCIUM PYROPHOSPHATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |
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Color/Form |
Polymorphous crystals or powder, White powder | |
CAS No. |
7790-76-3, 10086-45-0 | |
| Record name | Calcium pyrophosphate | |
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| Record name | Calcium pyrophosphate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, calcium salt (1:2) | |
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| Record name | Calcium pyrophosphate | |
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| Record name | Dicalcium pyrophosphate | |
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| Record name | CALCIUM PYROPHOSPHATE | |
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| Record name | CALCIUM PYROPHOSPHATE | |
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Melting Point |
1353 °C | |
| Record name | CALCIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Regulation of Calcium Pyrophosphate Formation
Extracellular Pyrophosphate (PPi) Homeostasis
The balance of extracellular PPi is critical in preventing pathological mineralization, such as the formation of CPP crystals in joints. biorxiv.org This homeostasis is largely controlled by the interplay of enzymes and transporters that modulate the concentration of PPi.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme located on the plasma membrane that plays a crucial role in the generation of extracellular PPi. nih.gov ENPP1 catalyzes the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) and other nucleotide triphosphates to produce adenosine monophosphate (AMP) and PPi. nih.govnih.govmedlineplus.gov This function of ENPP1 is a primary source of the extracellular PPi that inhibits mineralization processes. nih.govdntb.gov.ua
The significance of ENPP1 in regulating PPi levels is underscored by conditions arising from its dysfunction. For instance, increased ENPP1 expression in chondrocytes of aging individuals can lead to an accumulation of CPP crystals in joints, contributing to the pathogenesis of osteoarthritis. nih.gov Conversely, a deficiency in ENPP1 can lead to severe soft-tissue calcification due to the lack of PPi. nih.gov Research has demonstrated that ENPP1 preferentially hydrolyzes ATP to generate PPi. researchgate.net
Table 1: Research Findings on the Role of ENPP1 in PPi Production
| Research Focus | Key Finding | Citation |
|---|---|---|
| Mechanism of Action | ENPP1 hydrolyzes extracellular ATP to produce AMP and PPi, thereby inhibiting mineralization. | nih.gov |
| Pathophysiological Role | Upregulated ENPP1 expression can lead to pathological calcification in cartilage due to the formation of calcium pyrophosphate dihydrate (CPPD) crystals. | nih.gov |
| Substrate Specificity | ENPP1 efficiently hydrolyzes ATP with a catalytic efficiency of 0.27 s⁻¹ μM⁻¹, making it a unique producer of PPi in vivo. | nih.gov |
| Genetic Implications | Mutations in the ENPP1 gene can alter its interaction with the insulin receptor and impair its ability to control calcification. | medlineplus.gov |
| Role in Cancer | Over-expression of ENPP1 in some cancers can enhance tumor metastasis to the bone. | nih.gov |
The progressive ankylosis protein (ANKH), a transmembrane protein, is another critical regulator of extracellular PPi levels. nih.gov ANKH is believed to function as a transporter that mediates the efflux of intracellular PPi into the extracellular space. nih.govreactome.org However, some recent studies suggest that ANKH may mediate the cellular release of ATP, which is then converted to PPi by ENPP1. nih.govbohrium.com
ANKH plays a vital role in maintaining the balance between intracellular and extracellular PPi. Overexpression of functional ANKH has been shown to increase extracellular PPi levels while decreasing intracellular PPi. nih.gov This transport of PPi out of the cell is crucial for preventing the formation of hydroxyapatite (B223615) crystals and pathological calcification. nih.gov The expression and function of ANKH can be influenced by various factors, including cytokines like TGF-β1 and TNFα, which can increase its expression. nih.gov
Mutations in the ANKH gene can significantly impact PPi homeostasis and lead to distinct mineralization diseases. Gain-of-function mutations in ANKH are associated with familial this compound dihydrate deposition disease (CPPD), also known as chondrocalcinosis. nih.govmedlineplus.gov These mutations are thought to enhance the activity of the ANKH protein, leading to elevated levels of extracellular PPi and promoting the formation of CPP crystals within joints. nih.govmedlineplus.gov Conversely, loss-of-function mutations can result in a shortage of extracellular pyrophosphate, which may increase bone mineralization and contribute to conditions like craniometaphyseal dysplasia. medlineplus.govdntb.gov.ua The effects of ANKH mutations on PPi levels can sometimes be conflicting, possibly due to transcriptional feedback mechanisms where PPi levels regulate the expression of genes involved in its own metabolism. researchgate.net
Table 2: Effects of ANKH Mutations on PPi Levels and Associated Diseases
| Mutation Type | Effect on ANKH Function | Impact on Extracellular PPi | Associated Disease | Citation |
|---|---|---|---|---|
| Gain-of-function | Enhanced activity | Elevated levels | Familial this compound Dihydrate Deposition Disease (CPPD) | nih.govmedlineplus.gov |
| Loss-of-function | Reduced or absent activity | Decreased levels | Craniometaphyseal Dysplasia | medlineplus.govdntb.gov.ua |
| In-frame deletions | Impaired protein function | Altered levels | Craniometaphyseal Dysplasia | nih.gov |
| Polymorphisms | Slight changes in activity | Altered levels | Associated with variations in bone size and geometry | medlineplus.gov |
Tissue non-specific alkaline phosphatase (TNAP) is an enzyme that plays a counterbalancing role to ENPP1 and ANKH in the regulation of extracellular PPi. mdpi.comnih.gov TNAP is highly expressed on the surface of osteoblasts and chondrocytes and is responsible for hydrolyzing PPi into two molecules of inorganic phosphate (B84403) (Pi). mdpi.comresearchgate.net This action removes the inhibitory effect of PPi on mineralization and provides the necessary Pi for the formation of hydroxyapatite crystals. mdpi.com
By hydrolyzing PPi to Pi, TNAP is a critical regulator of the extracellular PPi/Pi ratio. nih.gov A high PPi/Pi ratio inhibits mineralization, while a low ratio promotes it. researchgate.net Therefore, the activity of TNAP is essential for physiological bone and cartilage mineralization. mdpi.com Dysregulation of TNAP activity can lead to mineralization disorders. For example, reduced TNAP activity can result in an accumulation of PPi and impaired mineralization, as seen in the genetic disorder hypophosphatasia. nih.gov Conversely, increased TNAP activity could potentially contribute to pathological calcification by depleting local PPi levels. researchgate.net The balance between PPi-generating enzymes like ENPP1 and PPi-hydrolyzing enzymes like TNAP is thus crucial for maintaining proper mineral homeostasis. biorxiv.org
Table 3: Summary of Proteins Involved in Extracellular PPi Homeostasis
| Protein | Gene | Function | Impact on Mineralization |
|---|---|---|---|
| Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) | ENPP1 | Hydrolyzes extracellular ATP to produce AMP and PPi. nih.govnih.gov | Inhibits mineralization by increasing extracellular PPi. nih.gov |
| Progressive Ankylosis Protein (ANKH) | ANKH | Transports PPi or ATP out of the cell. nih.govnih.gov | Inhibits mineralization by increasing extracellular PPi. nih.gov |
| Tissue Non-Specific Alkaline Phosphatase (TNAP) | ALPL | Hydrolyzes PPi into two molecules of inorganic phosphate (Pi). mdpi.comnih.gov | Promotes mineralization by decreasing extracellular PPi and increasing Pi. mdpi.com |
Tissue Non-Specific Alkaline Phosphatase (TNAP) and PPi Hydrolysis to Inorganic Phosphate (Pi)
Consequences of TNAP Deficiency on PPi Accumulation
Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in regulating the balance between inorganic pyrophosphate (PPi) and inorganic phosphate (Pi), which is essential for proper mineralization. TNAP hydrolyzes PPi, a potent inhibitor of hydroxyapatite crystal formation, thereby promoting mineralization by increasing the local concentration of Pi. nih.govnih.gov Consequently, a deficiency in TNAP activity leads to the accumulation of extracellular PPi. nih.gov
This accumulation of PPi is a hallmark of hypophosphatasia, a rare genetic disorder caused by mutations in the gene encoding TNAP. In this condition, the reduced or absent TNAP activity results in elevated levels of PPi, which in turn inhibits the formation of hydroxyapatite crystals, leading to defective bone and tooth mineralization. nih.gov While TNAP deficiency is primarily associated with impaired bone mineralization due to PPi accumulation, this same mechanism highlights the pivotal role of TNAP in controlling local PPi concentrations. nih.gov In the context of this compound (CPP) crystal formation, the balance is equally crucial. While high PPi inhibits hydroxyapatite formation, it is a necessary substrate for the formation of CPP crystals. Therefore, conditions that lead to an abnormal accumulation of PPi, such as localized decreases in TNAP activity within cartilage, can create an environment conducive to CPP deposition.
| Condition | TNAP Activity | Extracellular PPi Level | Effect on Mineralization |
| Normal Physiological State | Normal | Balanced | Regulated bone mineralization |
| Hypophosphatasia (TNAP Deficiency) | Low / Absent | High Accumulation | Inhibition of hydroxyapatite formation, defective bone mineralization |
| Localized TNAP Deficiency in Cartilage | Decreased | Increased | Potential for increased this compound crystal formation |
Cellular Involvement in Crystal Nucleation
Chondrocyte Metabolism and PPi Production
Chondrocytes, the sole cell type found in articular cartilage, play a central role in the formation of CPP crystals primarily through their production of high levels of extracellular inorganic pyrophosphate (PPi). nih.gov The metabolic activity of chondrocytes is intrinsically linked to the synthesis and maintenance of the extracellular matrix (ECM). mdpi.com Under normal conditions, chondrocyte metabolism is balanced to preserve cartilage integrity. frontiersin.org However, in pathological states such as osteoarthritis, chondrocyte metabolism is altered, which can lead to increased PPi production. frontiersin.org
The primary source of extracellular PPi is the hydrolysis of extracellular adenosine triphosphate (ATP). nih.gov Chondrocytes release ATP into the extracellular space, where it is then converted to PPi by ecto-enzymes like nucleotide pyrophosphohydrolases (NTPPH). nih.gov Several factors can influence this metabolic pathway. For instance, transforming growth factor-beta (TGF-β) is known to stimulate high ePPi production by increasing the expression of genes such as ANKH and ENPP1 in chondrocytes. mdpi.com The ANKH protein is involved in the transport of PPi out of the cell. medscape.com Studies have shown that activation of the protein kinase C (PKC) signaling pathway stimulates pyrophosphate elaboration by chondrocytes, while activation of the adenylyl cyclase pathway leads to diminished PPi generation. nih.gov
| Factor | Effect on Chondrocyte PPi Production | Key Mediators |
| Transforming Growth Factor-β (TGF-β) | Stimulation | Increased expression of ANKH and ENPP1 |
| Protein Kinase C (PKC) Activation | Stimulation | --- |
| Adenylyl Cyclase Activation | Diminished | --- |
| Interleukin-1β (IL-1β) | Suppression (of TGF-β induced PPi production) | --- |
Role of Articular Cartilage Vesicles (ACVs) and Matrix Vesicles (MtVs) in Crystal Nucleation
Articular cartilage vesicles (ACVs) and matrix vesicles (MtVs) are small, membrane-bound extracellular vesicles that serve as primary sites for the initial formation, or nucleation, of calcium-containing crystals in cartilage. nih.govnih.gov These vesicles are derived from chondrocytes and are found in the pericellular matrix. nih.govnih.gov They are critical in pathologic articular cartilage calcification, concentrating the necessary enzymes and substrates for crystal formation. nih.gov
Histological observations indicate that CPP crystals form extracellularly, with ACVs being the initial sites in the pericellular regions where excess PPi can accumulate and complex with calcium. nih.gov These vesicles contain a specific biochemical machinery to induce mineralization, including enzymes like TNAP and NTPPH that are involved in PPi metabolism. nih.govnih.gov The type of crystal formed by these vesicles is regulated by the local ratio of PPi to inorganic phosphate (Pi). nih.gov In the presence of ATP, which is hydrolyzed to produce PPi, ACVs tend to generate CPP crystals. nih.gov In contrast, when a source of phosphate like β-glycerophosphate is predominant, the formation of basic calcium phosphate (BCP) crystals is favored. nih.govnih.gov These vesicles are not merely passive structures; they actively participate in creating a microenvironment conducive to crystal nucleation. semanticscholar.org
Fibrochondrogenic Differentiation and Calcific Deposit Formation
The formation of calcific deposits, including CPP crystals, can be associated with changes in the cellular phenotype within connective tissues, specifically through a process of fibrochondrogenic differentiation. This process can occur when cells, such as tendon-derived stem/progenitor cells (TSPCs), erroneously differentiate into fibrocartilage-like cells. nih.govnih.gov This altered differentiation pathway can lead to the acquisition of a chondrocyte-like phenotype and the subsequent formation of calcific deposits within the tissue. nih.gov
Studies have shown that TSPCs have the potential to differentiate towards a fibrochondrogenic lineage, expressing markers characteristic of chondrocytes such as collagen II and SRY-box transcription factor 9 (Sox 9). nih.gov This differentiation can lead to the formation of a fibrocartilage-like tissue that is prone to calcification. nih.gov The presence of CPP crystals in tissues like tendons, which are not typically calcified, suggests that an inappropriate differentiation of local progenitor cells into a chondrogenic lineage may be an underlying mechanism for ectopic mineralization. nih.gov
Extracellular Matrix (ECM) Interactions and Mineralization Modifiers
Promoting Factors: Osteopontin, Transglutaminase, Type I Collagen
The composition of the extracellular matrix plays a crucial role in modulating the formation and growth of CPP crystals. nih.gov Certain ECM components can act as promoters, creating a favorable environment for mineralization.
Osteopontin (OPN) is a matricellular protein that is found in increased amounts in the pericellular matrix of osteoarthritic cartilage. nih.gov OPN has been shown to stimulate ATP-induced CPP crystal formation by chondrocytes in vitro. nih.govnih.gov It is often found in the pericellular matrix of chondrocytes adjacent to CPP deposits. nih.gov While OPN is known to inhibit the formation of calcium phosphate crystals like hydroxyapatite, it appears to facilitate the formation of CPP crystals. acs.org
Transglutaminase (TGase) is an enzyme that has been implicated in pathologic mineralization in cartilage. nih.govimrpress.com Research has shown that TGase activity is significantly higher in osteoarthritic cartilage compared to normal cartilage. nih.govimrpress.com The enzyme is active in the pericellular matrix of chondrocytes, which are potential sites for CPP crystal formation. imrpress.comgrantome.com The incorporation of osteopontin into the extracellular matrix by transglutaminase enzymes augments its effect on promoting CPP crystal formation. nih.govnih.gov Furthermore, inhibitors of TGase have been found to suppress CPP crystal formation by chondrocytes, supporting a direct role for this enzyme in the mineralization process. nih.govimrpress.com
Type I Collagen is not a typical component of healthy articular cartilage, which is predominantly composed of type II collagen. However, in osteoarthritic cartilage, there is an increased presence of type I collagen. nih.gov Studies have demonstrated that type I collagen promotes the formation of both CPP and BCP crystals by articular cartilage vesicles. nih.gov In experimental models, the presence of type I collagen, particularly in combination with type II collagen, significantly increased mineral formation compared to type II collagen alone. nih.govdntb.gov.ua The native fibrils of type I collagen may serve as nucleating templates for CPP crystal formation. scispace.com This suggests that changes in the collagen composition of the cartilage matrix, specifically the introduction of type I collagen, can facilitate pathologic mineralization. nih.gov
| Promoting Factor | Mechanism of Action in CPP Crystal Formation | Location in Cartilage |
| Osteopontin | Stimulates ATP-induced CPP crystal formation by chondrocytes. nih.govnih.gov | Pericellular matrix of osteoarthritic cartilage, adjacent to CPP deposits. nih.gov |
| Transglutaminase | Increases in activity in osteoarthritic cartilage, promotes changes to the ECM that permit crystal formation. nih.govnih.gov | Pericellular matrix of chondrocytes. imrpress.com |
| Type I Collagen | Acts as a nucleating template for CPP crystals; promotes mineralization by ACVs. nih.govscispace.com | Increased quantities in osteoarthritic cartilage. nih.gov |
Inhibitory Factors: Proteoglycans, Type II Collagen
The formation of this compound (CPP) crystals within the articular cartilage is not solely dependent on the supersaturation of calcium and inorganic pyrophosphate (PPi). The intricate extracellular matrix (ECM) of cartilage contains key macromolecules that actively inhibit this process. musculoskeletalkey.com Intact proteoglycans and type II collagen, the primary components of hyaline cartilage, play a significant regulatory role in preventing pathologic calcification. musculoskeletalkey.comnih.gov
Proteoglycans, particularly aggrecan, are large macromolecules characterized by a core protein with numerous covalently attached glycosaminoglycan (GAG) chains, such as chondroitin (B13769445) sulfate and keratan sulfate. nih.govnih.gov These chains are rich in negatively charged carboxylate and sulfate groups, which are crucial to their inhibitory function. musculoskeletalkey.comnih.gov The high density of these negative charges allows proteoglycans to bind calcium ions (Ca2+), effectively reducing the local concentration of free calcium available to form crystals with PPi. nih.govresearchgate.net
Type II collagen, the principal collagenous component of articular cartilage, also actively suppresses CPP crystal formation. musculoskeletalkey.comnih.gov In experimental models using articular cartilage vesicles (ACVs)—small, membrane-bound particles released from chondrocytes that are key sites for initial crystal formation—type II collagen was found to inhibit the mineralization stimulated by ATP. nih.govnih.gov This inhibitory effect is specific, as other collagen types, such as type I collagen, have been shown to promote the formation of both CPP and basic calcium phosphate (BCP) crystals. nih.govnih.gov The degradation or replacement of type II collagen with type I collagen, as can occur in osteoarthritic cartilage, may therefore shift the balance towards a pro-mineralization environment. nih.gov
| Factor | Mechanism of Inhibition | Key Research Finding | Reference |
|---|---|---|---|
| Proteoglycans (Aggrecan) | Binding of free Ca2+ ions via negatively charged GAG chains (chondroitin and keratan sulfate), reducing ion availability for crystallization. | The spatial arrangement of carboxylate and sulfate ligands is critical for inhibition. Chondroitin sulfate is a more potent inhibitor than keratan sulfate. | nih.govnih.gov |
| Type II Collagen | Suppresses ATP-stimulated mineralization within articular cartilage vesicles (ACVs). | In experimental gel models, type II collagen inhibited this compound crystal formation, whereas type I collagen promoted it. | musculoskeletalkey.comnih.govnih.gov |
Chondrocyte Phenotype Alterations and Post-Translational Matrix-Modulating Enzymes
Chondrocytes, the resident cells of cartilage, are central to the regulation of CPP crystal formation through their metabolic activity and influence on the ECM. nih.gov Alterations in the normal chondrocyte phenotype, as well as the activity of matrix-modulating enzymes, can disrupt the delicate balance between mineralization promoters and inhibitors, leading to CPP deposition. researchgate.net
Chondrocyte Phenotype Alterations
Pathological CPP deposition is frequently associated with a shift in chondrocyte phenotype. Two primary alterations have been identified: hypertrophic differentiation and cellular senescence. nih.govnih.gov
Hypertrophic Differentiation: In conditions like osteoarthritis, articular chondrocytes can undergo a process resembling the terminal differentiation seen in the growth plate, known as hypertrophic differentiation. nih.govmdpi.com These hypertrophic chondrocytes are specialized for calcification and exhibit increased production and elaboration of extracellular PPi, a fundamental component of CPP crystals. nih.govresearchgate.net Factors known to induce chondrocyte hypertrophy, such as thyroid hormones (T3 and T4), have been shown to significantly increase the activity of nucleotide pyrophosphohydrolases (NTPPPH), enzymes that generate PPi, thereby directly linking this phenotype to a pro-mineralization state. nih.gov Hypertrophic chondrocytes also release more matrix vesicles, which serve as nidi for crystal formation. researchgate.net
Cellular Senescence: More recent studies suggest an association between CPP deposition and chondrocyte senescence. nih.govnih.gov Cartilage from individuals with chondrocalcinosis has been found to have increased expression of senescence markers, such as p16 and p21, compared to both healthy and osteoarthritic cartilage. nih.gov While the induction of senescence alone may not be sufficient to trigger CPP crystal formation, it is believed to be part of a metabolic shift in chondrocytes that predisposes the tissue to mineralization. nih.gov This suggests that CPP crystal deposition in some contexts may be linked to an aging-related cellular phenotype rather than a purely hypertrophic one. nih.gov
Post-Translational Matrix-Modulating Enzymes
The integrity of the inhibitory ECM, composed of proteoglycans and type II collagen, is maintained by a balance between synthesis and degradation. Matrix-modulating enzymes, particularly matrix metalloproteinases (MMPs), are key players in the degradation of ECM components. nih.govmdpi.com
MMPs are a family of endopeptidases that can degrade proteins like collagen and aggrecan. mdpi.com In arthritic conditions, the expression and activity of certain MMPs, such as MMP-1 and MMP-13 (collagenases) and MMP-3 (stromelysin), are often upregulated. nih.govmdpi.com The activity of these enzymes is tightly controlled, including through post-translational modifications (PTMs). mdpi.comresearchgate.net
Increased MMP activity leads to the breakdown of the cartilage matrix. bohrium.com This degradation has a dual effect on CPP formation: it breaks down the inhibitory proteoglycan and type II collagen network, and it can expose potential nucleation sites for crystallization within the damaged matrix. scispace.com For instance, the loss of proteoglycans reduces the matrix's ability to bind calcium and sequester PPi, thereby increasing their local concentrations and promoting crystallization. nih.gov Furthermore, CPP crystals themselves can stimulate chondrocytes to produce more MMPs, creating a destructive feedback loop that accelerates both matrix degradation and further crystal deposition. nih.gov
| Category | Factor | Effect on CPP Formation | Mechanism | Reference |
|---|---|---|---|---|
| Chondrocyte Phenotype | Hypertrophic Differentiation | Promotes | Increases production of extracellular PPi and release of calcifying matrix vesicles. | nih.govresearchgate.net |
| Cellular Senescence | Associated with | Linked to increased expression of senescence markers (p16, p21) in CPPD cartilage, indicating a metabolic shift. | nih.gov | |
| Matrix-Modulating Enzymes | Matrix Metalloproteinases (MMPs) | Promotes | Degrade inhibitory matrix components (proteoglycans, type II collagen), increasing local concentrations of Ca2+ and PPi and exposing nucleation sites. | nih.govnih.gov |
Cellular and Molecular Responses to Calcium Pyrophosphate Crystals
Inflammatory Signaling Pathways
The inflammatory potential of CPP crystals is rooted in their ability to activate multiple intracellular signaling pathways. These pathways converge on the activation of transcription factors that regulate the expression of genes involved in inflammation. Key signaling cascades implicated in the cellular response to CPP crystals include the NLRP3 inflammasome, Mitogen-Activated Protein Kinase (MAPK) pathways, and the NF-κB signaling pathway.
A central event in CPP crystal-induced inflammation is the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune system. invivogen.com Activation of the NLRP3 inflammasome by CPP crystals is a critical step leading to the maturation and secretion of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β). invivogen.comfrontiersin.org The production of IL-1β is a two-step process that involves a priming signal, often provided by pathogen-associated molecular patterns (PAMPs) or other cytokines, and an activation signal, which can be triggered by crystalline substances like CPP. invivogen.comacrabstracts.org
Different phases of CPP crystals, such as monoclinic (m-CPPD) and triclinic (t-CPPD) CPP dihydrates, have been shown to induce IL-1β production in an NLRP3 inflammasome-dependent manner. frontiersin.orgnih.govresearchgate.net Studies have indicated that m-CPPD crystals are particularly potent inducers of a rapid and high level of IL-1β production. frontiersin.orgnih.govresearchgate.net The inflammatory response orchestrated by IL-1β is a key driver of the clinical manifestations associated with CPP crystal deposition disease. frontiersin.orgoup.com
Upon activation, the NLRP3 inflammasome serves as a platform for the recruitment and activation of pro-caspase-1. biorxiv.org This proximity-induced autolytic activation of caspase-1 is a pivotal step in the inflammatory cascade. invivogen.com Activated caspase-1 then proteolytically cleaves the inactive precursor form of IL-1β (pro-IL-1β) into its mature and biologically active form. nih.govnih.gov The maturation of IL-1β by caspase-1 is essential for its subsequent secretion from the cell and its ability to propagate the inflammatory response. nih.gov Research has demonstrated that the production of IL-1β stimulated by various phases of CPP crystals is significantly reduced by caspase-1 inhibitors, highlighting the critical role of this enzyme in the inflammatory process. frontiersin.orgnih.gov
The precise mechanisms by which CPP crystals activate the NLRP3 inflammasome are multifaceted and involve downstream cytosolic stress signals. invivogen.com Two key events implicated in this process are the secretion of adenosine (B11128) triphosphate (ATP) and the depolarization of the mitochondrial membrane. core.ac.uk CPP crystals can stimulate a significant increase in the secretion of ATP from cells. core.ac.uk This extracellular ATP can then act as a danger signal, contributing to NLRP3 inflammasome activation. nih.gov
Furthermore, CPP crystals can induce depolarization of the mitochondrial membrane potential. core.ac.uk Mitochondrial dysfunction and the resulting production of reactive oxygen species (ROS) are recognized as important triggers for NLRP3 activation. frontiersin.org Studies have shown a correlation between the ability of different crystals to induce ATP secretion and mitochondrial membrane depolarization and their capacity to activate the NLRP3 inflammasome and subsequent IL-1β production. core.ac.uk This suggests a feedback loop where a decrease in intracellular ATP can lead to mitochondrial membrane depolarization, further promoting NLRP3 activation. researchgate.netnih.gov
In addition to the NLRP3 inflammasome, Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of the inflammatory response to CPP crystals. frontiersin.orgnih.gov The three major MAPK pathways involved are the extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK) pathways. frontiersin.orgnih.govresearchgate.net Upon stimulation with CPP crystals, these kinases are phosphorylated and activated, initiating a downstream signaling cascade. acrabstracts.orgnih.gov
Different crystalline phases of CPP can differentially activate these MAPK pathways, with monoclinic CPP dihydrate (m-CPPD) crystals being shown to induce a stronger phosphorylation of p38, ERK1/2, and JNK compared to other forms. frontiersin.orgnih.govresearchgate.net The activation of these pathways plays a significant role in the subsequent activation of transcription factors and the expression of pro-inflammatory genes. nih.gov For instance, both uncoated and plasma-coated triclinic CPP dihydrate (CPPD) crystals have been shown to induce a rapid and substantial increase in MAP kinase activity in human neutrophils. nih.gov
The activation of the transcription factor nuclear factor-kappa B (NF-κB) is a central event in the inflammatory response to CPP crystals. frontiersin.orgacrabstracts.orgnih.gov NF-κB is a key regulator of a wide array of pro-inflammatory genes. frontiersin.org The activation of NF-κB can be triggered by upstream signaling pathways, including the MAPK pathways. nih.gov Research indicates that the inflammatory potential of different CPP crystal phases correlates with their ability to activate the MAPK-dependent NF-κB pathway. nih.govresearchgate.net
Once activated, NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines. explorationpub.com In response to CPP crystals, activated NF-κB drives the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). frontiersin.orgnih.govresearchgate.net These cytokines play critical roles in amplifying the inflammatory cascade, recruiting immune cells to the site of crystal deposition, and contributing to the clinical symptoms of CPP-related arthritis. frontiersin.orgexplorationpub.com Inhibition of NF-κB has been shown to completely abrogate the synthesis and secretion of IL-1β and IL-8 induced by CPP crystals. frontiersin.orgnih.govresearchgate.net
The proto-oncogene c-fos, a component of the AP-1 transcription factor complex, is also induced by calcium-containing crystals. nih.gov Studies have demonstrated that basic calcium phosphate (B84403) (BCP) crystals, which are often found in conjunction with CPP crystals, can induce the expression of c-fos primarily through a Ras/ERK-dependent signaling mechanism. nih.gov This activation of c-fos can, in turn, contribute to the expression of matrix metalloproteinases, enzymes that can degrade articular cartilage. nih.gov
Interactive Data Table: Cellular Responses to Calcium Pyrophosphate Crystals
| Signaling Pathway | Key Molecules Activated | Downstream Effects |
| NLRP3 Inflammasome | NLRP3, Caspase-1 | Maturation and secretion of IL-1β |
| MAPK Pathways | ERK1/2, p38, JNK | Activation of transcription factors (NF-κB, AP-1) |
| NF-κB Pathway | NF-κB | Expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) |
| Transcription Factors | AP-1, c-fos | Regulation of inflammatory gene expression |
Involvement of Toll/Interleukin-1 Receptor (TIR) Domain Containing Receptors (TLRs, IL-1R) and TREM-1
The inflammatory response to CPP crystals is initiated by their recognition as endogenous "danger signals" by pattern recognition receptors of the innate immune system. Among these, Toll-like receptors (TLRs), the Interleukin-1 receptor (IL-1R), and the Triggering Receptor Expressed on Myeloid cells 1 (TREM-1) play a crucial role. These receptors, which contain a Toll/Interleukin-1 receptor (TIR) domain, are pivotal in activating intracellular signaling cascades that result in the production of pro-inflammatory cytokines.
Research has shown that naked CPP crystals can stimulate cellular receptors, including TLR2 and TLR4. nih.gov Specifically, in chondrocytes, the interaction between CPP crystals and TLR2 is a critical step in mediating the inflammatory response, leading to the generation of nitric oxide, a molecule that contributes to cartilage degradation. nih.gov The signaling pathway downstream of TLR activation often involves the adaptor protein Myeloid differentiation primary response 88 (MyD88), which is a key component in the activation of transcription factors like NF-κB. nih.gov
The IL-1 receptor is also central to the inflammatory process, as the cytokine IL-1β is a major product of CPP crystal-stimulated macrophages. The binding of IL-1β to its receptor on various cells, including chondrocytes and synoviocytes, amplifies the inflammatory cascade. nih.govnih.gov Furthermore, TREM-1, a receptor expressed on myeloid cells, has been identified as being essentially involved in the acute inflammation induced by CPP crystals. nih.govmerckmillipore.com The engagement of these TIR domain-containing receptors culminates in the activation of the NLRP3 inflammasome, a multi-protein complex that processes pro-IL-1β into its active, secreted form. nih.govmerckmillipore.cominvivogen.com
| Receptor/Pathway | Cell Type(s) | Key Downstream Effects | Reference |
|---|---|---|---|
| TLR2 | Chondrocytes | Nitric Oxide (NO) generation | nih.gov |
| TLR4 | Monocytes/Macrophages | Pro-inflammatory cytokine production | nih.gov |
| IL-1R | Chondrocytes, Synoviocytes, Macrophages | Amplification of inflammatory response | nih.govnih.gov |
| TREM-1 | Myeloid cells | Acute inflammation | nih.govmerckmillipore.com |
| NLRP3 Inflammasome | Macrophages, Monocytes | IL-1β maturation and secretion | nih.govinvivogen.com |
Crystal-Cell Surface Interactions
The initial interaction between CPP crystals and the cell surface is a critical determinant of the subsequent cellular response. This interaction is not a simple contact but is modulated by factors such as the protein coating on the crystal surface and is followed by the internalization and intracellular processing of the crystals.
In biological fluids, CPP crystals rapidly become coated with various proteins, which can significantly alter their inflammatory potential. nih.gov This protein corona can either enhance or inhibit the crystal-induced cellular response. Notably, the adsorption of serum proteins, particularly albumin, has been shown to inhibit the inflammatory effects of monoclinic CPP dihydrate (m-CPPD) crystals. nih.govnih.gov
Studies have demonstrated that coating m-CPPD crystals with fetal bovine serum (FBS) or bovine serum albumin (BSA) significantly reduces their capacity to induce the secretion of IL-1β by macrophages. nih.gov This inhibitory effect is thought to be mediated through the alteration of the NLRP3 inflammasome activation. nih.gov The protein coating appears to interfere with the interaction between the crystal and the cell membrane, thereby diminishing the downstream signaling events that lead to inflammation. nih.govnih.gov Proteomic analysis of the proteins adsorbed onto m-CPPD crystals has identified a range of molecules, including albumin, hemoglobin, complement factors, apolipoproteins, and coagulation factors. nih.gov The adsorption of BSA onto m-CPPD crystals follows a Langmuir-Freundlich isotherm, suggesting a specific interaction that can modulate the crystal's biological activity. nih.govnih.gov The agglomeration of crystals favored by strong interactions between adsorbed BSA molecules may also contribute to the decreased inflammatory properties. nih.govnih.gov
Following their interaction with the cell surface, CPP crystals are internalized by phagocytic cells such as macrophages. frontiersin.org This process of phagocytosis involves the engulfment of the crystals into intracellular vesicles known as phagosomes. Once inside the cell, the fate of CPP crystals appears to differ from that of other crystals like monosodium urate (MSU). While MSU crystals can be dissolved within macrophages over time, CPP crystals have been observed to remain undissolved for extended periods, even up to seven days post-stimulation. acrabstracts.org
The persistence of these non-digestible crystals within the cell can lead to lysosomal stress and rupture. nih.gov This "frustrated phagocytosis" is a significant trigger for the activation of the NLRP3 inflammasome. nih.govfrontiersin.org The rupture of the lysosome releases its contents into the cytoplasm, a danger signal that contributes to the assembly and activation of the inflammasome, leading to the maturation and secretion of IL-1β. nih.gov
Intracellular Ion Dynamics
The interaction between cells and this compound crystals triggers a variety of intracellular signaling pathways, which are fundamental to the subsequent cellular response. These pathways involve the mobilization of ions and the activation of downstream kinases. nih.gov
Changes in Intracellular Calcium Levels
The response to calcium-containing crystals involves the mobilization of intracellular calcium. nih.gov Studies have demonstrated that both monosodium urate and this compound crystals can increase the levels of intracellular calcium (iCa2+). mdpi.com
Detailed research using BCP crystals and fibroblasts has elucidated a biphasic intracellular calcium response. nih.gov The initial phase is a rapid, transient 10-fold rise in intracellular calcium concentration ([Ca2+]i) that occurs immediately upon exposure to the crystals. This initial peak is primarily derived from the influx of extracellular calcium. nih.gov Following this, a second, more sustained increase in intracellular calcium begins approximately 60 minutes after exposure and continues to rise for at least three hours. This later phase is attributed to the intracellular dissolution of crystals that have been phagocytosed by the cell. nih.gov This sustained elevation of intracellular calcium is thought to initiate cellular processes required for mitogenesis. nih.gov
Advanced Characterization Techniques for Calcium Pyrophosphate Research
Spectroscopic Analysis
Spectroscopic techniques are instrumental in probing the molecular vibrations and identifying the functional groups within calcium pyrophosphate.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of the pyrophosphate group (P₂O₇⁴⁻). The analysis of FTIR spectra allows for the differentiation of various hydrated phases of this compound. Key spectral regions for this compound include the P-O and P-O-P vibration bands, typically observed between 1250 cm⁻¹ and 500 cm⁻¹. researchgate.net While different hydrated phases may show similar features in this region, subtle differences can sometimes be observed in the O-H vibration domains of water molecules, which occur between 2800 cm⁻¹ and 3700 cm⁻¹. researchgate.net
The absence of a P-O bond vibration band above 1200 cm⁻¹ can be indicative of specific structural arrangements. researchgate.net For instance, the symmetric elongation of the P-O bond might be detected around 1220 cm⁻¹. researchgate.net FTIR is also sensitive enough to help determine the phase composition of calcium phosphate (B84403) materials. researchgate.net Resolution-enhanced FTIR has been shown to be a precise method for characterizing mineral phases, including identifying non-apatitic environments of phosphate ions in biological tissues. nih.gov
Table 1: Characteristic FTIR Absorption Bands for Calcium Phosphate Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| O-H Stretching | 3700 - 2800 | Water molecules in hydrated phases |
| P-O-H In-plane Bending | 1450 - 1300 | Acidic phosphate groups |
| P-O Stretching | ~1220 | Symmetric elongation |
| P-O and P-O-P Vibrations | 1250 - 500 | Pyrophosphate group fingerprint |
| HPO₄²⁻ groups | ~870 | Non-stoichiometric hydroxyapatite (B223615) |
| PO₄³⁻ Bending | 600 - 560 | Phosphate group vibrations |
Data compiled from multiple sources. researchgate.netbiointerfaceresearch.commdpi.com
Raman spectroscopy is another vibrational spectroscopy technique that provides detailed information about the chemical structure of this compound. It is particularly useful for distinguishing between different crystalline forms (polymorphs) of this compound dihydrate (CPPD), such as the monoclinic and triclinic forms, which have distinct spectral fingerprints. nih.gov For example, the monoclinic form of CPPD shows characteristic Raman peaks at approximately 1149, 1108, 1049, 756, 517, 376, and 352 cm⁻¹. nih.gov
This technique can also differentiate this compound from other calcium-containing compounds that may be co-deposited, such as hydroxyapatite, which has a characteristic peak around 958 cm⁻¹. nih.gov The high specificity of Raman spectroscopy makes it a valuable tool for the accurate identification of this compound crystals. nih.gov Recent studies have demonstrated that Raman spectroscopy, when integrated with machine learning algorithms, can provide an objective and reliable diagnosis for the presence of this compound crystals. oup.comoup.com
Table 2: Key Raman Peaks for the Identification of this compound and Related Compounds
| Compound/Phase | Characteristic Raman Peaks (cm⁻¹) |
| Monoclinic CPPD | 1149, 1108, 1049, 756, 517, 376, 352 |
| Hydroxyapatite (HA) | 958 |
Data sourced from research on the spectral biodiagnosis of calcified plaques. nih.gov
Diffraction and Microscopy Techniques
Diffraction and microscopy methods are essential for determining the crystal structure, morphology, and spatial distribution of this compound.
Powder X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of this compound. researchgate.netresearchgate.net By analyzing the diffraction pattern, researchers can confirm the presence of specific this compound polymorphs and determine the purity of a sample. researchgate.netresearchgate.netnih.gov XRD is a powerful tool for distinguishing between different hydrated forms of this compound. researchgate.net For instance, the monoclinic this compound dihydrate (m-CPPD) phase has been characterized by synchrotron powder X-ray diffraction, which confirmed a P21/n space group and allowed for the determination of its unit-cell parameters. researchgate.net The Rietveld method, a technique for refining crystal structure information from powder diffraction data, can be applied to XRD patterns to yield detailed structural information and quantify the phases present in a multiphase sample. nih.gov
Table 3: Unit-Cell Parameters for Monoclinic this compound Dihydrate (m-CPPD)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a | 12.60842 (4) Å |
| b | 9.24278 (4) Å |
| c | 6.74885 (2) Å |
| β | 104.9916 (3)° |
Data from Rietveld refinement of synchrotron powder X-ray and neutron diffraction data. researchgate.net
Transmission Electron Microscopy (TEM) is utilized to investigate the ultrastructure of this compound deposits. nih.gov This high-resolution imaging technique allows for the visualization of individual crystals, revealing their morphology and size, even for crystals smaller than 1 μm. nih.govnih.gov TEM is crucial for localizing crystals at the subcellular level and understanding their relationship with surrounding tissue components. nih.gov High-resolution TEM (HRTEM) can provide detailed information about the crystal lattice of calcium phosphate precipitates. researchgate.net In conjunction with electron diffraction, TEM can be used to characterize the different phases of calcium phosphate formed under various conditions. researchgate.net Studies using TEM have shown that this compound crystals can be associated with granular materials. nih.gov
Optical microscopy, particularly compensated polarized light microscopy (CPLM), is a standard method for the detection and identification of this compound dihydrate (CPPD) crystals. nih.govnih.gov However, the identification of CPPD crystals using CPLM can be challenging due to their small size and weak birefringence. nih.govnih.gov This can lead to difficulties in distinguishing them from other particles and may result in under-detection. nih.gov Despite these limitations, CPLM remains a fundamental technique in the initial analysis of samples suspected to contain this compound crystals. nih.gov The combination of optical microscopy with more specific techniques like Raman spectroscopy can significantly improve the accuracy of crystal identification. nih.gov
Scanning Electron Microscopy (SEM) for Crystal-Cell Interactions
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the three-dimensional ultrastructure of this compound dihydrate (CPPD) crystals and their interactions with cells. SEM has been utilized to examine the deposition and morphology of CPPD crystals in joint tissues and synovial fluid researchgate.net.
Detailed research findings from SEM studies have revealed the following:
Crystal Morphology and Size : In joint tissues, CPPD crystals have been observed to be rod-shaped, granular, or rectangular, with sizes ranging from 0.2 to 6.5 micrometers in length and 0.2 to 3.5 micrometers in width researchgate.net. Crystals found in articular cartilage are typically granular or rod-like researchgate.net.
Crystal-Cell Interaction : SEM has been employed to study the interaction between CPPD crystals and chondrocytes, the cells responsible for cartilage formation and maintenance researchgate.net. These studies have provided visual evidence of crystal deposition within the cellular environment researchgate.net.
Effect of Protein Adsorption : When studying the adsorption of proteins, such as bovine serum albumin (BSA), onto monoclinic CPPD (m-CPPD) crystals, SEM images have shown that while the crystal size and morphology remain unchanged, there is a significant increase in crystal agglomeration ubc.ca. This agglomeration is thought to be responsible for a decrease in the inflammatory response induced by the crystals ubc.ca.
Table 1: Morphological Characteristics of CPPD Crystals Observed by SEM
| Location | Crystal Shape | Size (length x width) |
| Meniscus | Rod, granular, rectangular | 0.2-6.5 µm x 0.2-3.5 µm |
| Articular Cartilage | Granular, rod-like | 0.2-3.5 µm x 0.2-1.0 µm |
| Synovial Fluid | Rod-shaped | - |
Atomic Force Microscopy (AFM) for Surface Adsorption Studies
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the investigation of surface properties and intermolecular forces at the atomic scale. In the context of this compound research, AFM has been instrumental in elucidating the mechanisms of protein adsorption onto crystal surfaces, a process that can modulate the inflammatory properties of the crystals ubc.caresearchgate.net.
Key research findings from AFM studies include:
Protein Adhesion Forces : AFM has been used to measure the adhesion forces between proteins, such as BSA, and m-CPPD crystals. Preliminary AFM studies have confirmed that BSA adsorbs onto m-CPPD crystals through weak interactions ubc.caresearchgate.net.
Crystal Agglomeration : While the interaction between individual BSA molecules and the crystal surface is weak, AFM studies have supported the observation of strong interactions between BSA molecules themselves, leading to the agglomeration of crystals ubc.caresearchgate.net. This crystal agglomeration may contribute to a reduction in the inflammatory potential of m-CPPD crystals ubc.caresearchgate.net.
Thermal and Impedance Analysis
Thermo-gravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and composition of materials. In the study of this compound, TGA can provide insights into its dehydration and decomposition processes.
Research findings from thermal analysis of this compound and its precursors include:
Decomposition of Precursors : TGA has been used to study the thermal degradation of monetite (CaHPO₄), a precursor in the synthesis of this compound. The degradation of monetite and the subsequent formation of Ca₂P₂O₇ occur in the temperature range of 200–460 °C mdpi.com.
Dehydration of CPPD : The thermal analysis of this compound dihydrate (CPPD) crystals shows distinct mass loss steps corresponding to the release of water molecules. The dehydration process is dependent on the heating rate, with mass loss steps shifting to higher temperatures as the heating rate increases netzsch.com.
Table 2: Thermal Decomposition Stages of Monetite to this compound
| Temperature Range | Event |
| 200-460 °C | Degradation of monetite and formation of Ca₂P₂O₇ |
Impedance Spectroscopy (IS), also known as Electrochemical Impedance Spectroscopy (EIS), is a powerful technique for characterizing the electrical properties of materials. In the context of this compound, IS is an important tool for investigating the electrical behavior of this biomaterial, which can be relevant to its biological performance mdpi.com.
Key findings from impedance spectroscopic studies of this compound include:
Electrical Behavior of CPPD : IS has been used to characterize pure and zinc-doped this compound Dihydrate (CPPD) nanoparticles. These studies investigate dielectric parameters such as the real and imaginary parts of the dielectric constant, A.C. conductivity, and dielectric loss as a function of frequency and temperature mdpi.com.
Ionic Conductivity : By analyzing impedance data, researchers can calculate the ionic conductivity of this compound materials. This is crucial for understanding how the material might behave in an electric field, which has implications for applications such as bone regeneration mdpi.commdpi.com.
Elemental Analysis
Energy Dispersive Analysis of X-ray (EDAX), also known as Energy Dispersive X-ray Spectroscopy (EDS), is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM to provide elemental information about the features being imaged.
In this compound research, EDAX is crucial for:
Confirming Crystal Composition : EDAX has been used to analyze crystals produced in chondrocyte cultures, confirming their chemical composition as this compound dihydrate researchgate.net.
Determining Elemental Ratios : X-ray microanalysis of meniscus crystals has shown the same pattern of phosphorus and calcium content as commercially available CPPD crystals, with a P/Ca ratio of approximately 0.7 researchgate.net.
Table 3: Elemental Composition of Meniscus Crystals by EDAX
| Element | Presence Confirmed | P/Ca Ratio |
| Phosphorus (P) | Yes | ~0.7 |
| Calcium (Ca) | Yes | ~0.7 |
Advanced Imaging Modalities in Research Contexts
In the realm of this compound (CPP) crystal research, advanced imaging techniques are pivotal for non-invasively identifying and characterizing crystal deposits. These modalities offer insights beyond traditional methods, aiding in the differentiation of crystal types and the understanding of their distribution within articular and periarticular tissues.
Inhibition of Crystal Formation
The prevention of CPP crystal formation is a key strategy in managing CPPD. This can be achieved through various mechanisms, including direct chemical interaction, modulation of the extracellular matrix environment, and regulation of the enzymatic pathways responsible for pyrophosphate metabolism.
The local ionic microenvironment plays a crucial role in the nucleation and growth of CPP crystals. Certain ions have been shown to significantly influence this process. In vitro studies have demonstrated that the presence of specific divalent and trivalent cations can alter the crystallization pathway of triclinic this compound dihydrate (t-CPPD), a common polymorphic form of CPP crystals found in joints. researchgate.netcore.ac.uk
For instance, research has shown that iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺) ions can significantly inhibit the crystallization of t-CPPD. researchgate.netcore.ac.uk At a concentration of 1 mM, these ions have been observed to favor the formation of an amorphous-CPP phase or a different crystalline form, the monoclinic-CPPD phase, thereby reducing the prevalence of the more inflammatory t-CPPD crystals. researchgate.netcore.ac.uk Elemental analysis has confirmed the incorporation of these additive cations into the resulting amorphous or monoclinic phases. researchgate.netcore.ac.uk
Furthermore, carboxylate ions have been investigated for their inhibitory effects. While monocarboxylates like acetate (B1210297) and glucuronate show little to no inhibition, dicarboxylates (e.g., malate) and tricarboxylates (e.g., citrate) demonstrate progressively greater inhibitory effects on CPP crystal formation. nih.gov This suggests that the spatial arrangement and number of carboxylate groups are important factors in their inhibitory capacity. nih.gov
| Ionic Additive | Concentration | Effect on t-CPPD Crystallization | Resulting Phase |
| Fe³⁺ | 1 mM | Partial inhibition | Amorphous-CPP phase (98 wt%) |
| Zn²⁺ | 1 mM | Partial inhibition | Monoclinic-CPPD phase (78 wt%) |
| Cu²⁺ | 1 mM | Partial inhibition | Monoclinic-CPPD phase (71 wt%) |
This table summarizes the in vitro effects of selected ionic additives on the crystallization of triclinic this compound dihydrate (t-CPPD). researchgate.netcore.ac.uk
The extracellular matrix of cartilage is rich in proteoglycans, large macromolecules that have been recognized as inhibitors of CPP crystal formation. nih.govnih.gov The primary proteoglycan in cartilage, aggrecan, along with its constituent glycosaminoglycan chains such as chondroitin (B13769445) sulfate, plays a significant role in regulating mineralization. nih.gov
The inhibitory mechanism of proteoglycans is linked to their high negative charge density, which allows them to bind calcium ions (Ca²⁺). nih.gov By sequestering Ca²⁺, proteoglycans can effectively reduce the local supersaturation of calcium and pyrophosphate, thereby hindering the nucleation and growth of CPP crystals. nih.gov Studies have shown a correlation between the Ca²⁺-binding capacity of proteoglycans and their inhibitory effect on apatite formation, a process analogous to CPP crystallization. nih.gov In addition to proteoglycans, type II collagen has also been shown to inhibit CPP formation. nih.gov
The metabolic pathways that regulate the extracellular concentration of inorganic pyrophosphate (ePPi) are critical in the pathogenesis of CPPD. Key enzymes in this pathway, including ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), progressive ankylosis protein (ANKH), and tissue-nonspecific alkaline phosphatase (TNAP), represent important targets for pharmacological intervention.
ENPP1 is a key enzyme that generates ePPi through the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP). frontiersin.org Overactivity of ENPP1 can lead to an excess of ePPi, promoting the formation of CPP crystals. Consequently, inhibitors of ENPP1 are being investigated as a therapeutic strategy to reduce CPP crystal deposition.
While specific inhibitors like SK4A are part of ongoing research into novel therapeutic agents, the principle of ENPP1 inhibition has been demonstrated to be effective in preclinical models. patsnap.com By blocking the enzymatic activity of ENPP1, these inhibitors reduce the production of ePPi from ATP, thereby lowering the local concentration of pyrophosphate available for crystallization. patsnap.com This approach aims to restore the physiological balance of ePPi and prevent the pathological mineralization seen in CPPD.
Histone deacetylase inhibitors (HDACis) are a class of compounds that can modulate gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and accessibility for transcription. Research has shown that HDACis can regulate the expression of key genes involved in pyrophosphate metabolism in chondrocytes. nih.govsemanticscholar.orgresearchgate.net
Specifically, the HDACis Trichostatin A (TSA) and Vorinostat (SAHA) have been shown to significantly reduce the mRNA and protein expression of ANKH and ENPP1 in human articular chondrocytes. nih.govsemanticscholar.orgresearchgate.net Concurrently, these HDACis increase the expression of TNAP, an enzyme that hydrolyzes ePPi and thus counteracts its accumulation. nih.govsemanticscholar.orgresearchgate.net The net effect of these changes is a decrease in ePPi levels and a subsequent reduction in CPP crystal formation. nih.govsemanticscholar.orgresearchgate.net These findings suggest that the regulation of ANKH, ENPP1, and TNAP expression through HDAC inhibition could be a promising therapeutic avenue for CPPD. nih.govsemanticscholar.org
| HDAC Inhibitor | Effect on ANKH Expression | Effect on ENPP1 Expression | Effect on TNAP Expression | Overall Effect on ePPi |
| Trichostatin A (TSA) | ↓ | ↓ | ↑ | ↓ |
| Vorinostat (SAHA) | ↓ | ↓ | ↑ | ↓ |
This table illustrates the regulatory effects of Trichostatin A (TSA) and Vorinostat (SAHA) on the expression of key enzymes involved in pyrophosphate metabolism in chondrocytes. nih.govsemanticscholar.orgresearchgate.net
The body has its own mechanisms to regulate crystal formation, and certain endogenous molecules play a crucial role in this process. Magnesium (Mg²⁺) is a notable natural inhibitor of this compound crystal formation. nih.govresearchgate.net
Clinical associations have been observed between hypomagnesemia (low magnesium levels) and CPPD. researchgate.net In vitro studies have confirmed that magnesium ions can influence the type of CPP crystal that forms. researchgate.net Low concentrations of magnesium favor the formation of the triclinic polymorph of CPPD, whereas higher concentrations promote the formation of the monoclinic form or a calcium magnesium pyrophosphate phase. researchgate.net Magnesium also acts as a natural inhibitor of TNAP, the enzyme that breaks down pyrophosphate. nih.gov By inhibiting TNAP, magnesium helps to maintain a higher pyrophosphate-to-phosphate ratio, which can shift the equilibrium away from hydroxyapatite formation towards CPP, but under certain conditions, it can also inhibit CPP crystal nucleation and growth. nih.govnih.gov While a clinical trial of magnesium supplementation did not show a reduction in the extent of chondrocalcinosis on radiographs, it did suggest a potential for pain relief. nih.govresearchgate.net
Pharmacological Modulation of Key Enzymes
Mechanisms of Crystal Dissolution
The dissolution of CPP crystals can occur through enzymatic and physicochemical pathways. Enzymes such as pyrophosphatase and alkaline phosphatase can actively break down the crystal structure, while physicochemical factors like pH and ion concentration can alter the crystal's solubility.
Inorganic pyrophosphatase (PPase) is an enzyme that catalyzes the hydrolysis of inorganic pyrophosphate (PPi) into two molecules of orthophosphate (Pi). nih.gov This enzymatic action plays a direct role in the dissolution of CPP crystals by breaking down their core component, pyrophosphate.
The mechanism of PPase-mediated dissolution involves a nucleophilic attack by a water molecule on the electrophilic phosphorus atom of the pyrophosphate molecule. scirp.orgresearchgate.net This process is facilitated by the presence of divalent metal ions, typically magnesium (Mg²⁺), which are essential for the enzyme's catalytic activity. scirp.orgnih.gov The hydrolysis of the phosphoanhydride bond in pyrophosphate is an energetically favorable reaction that effectively shifts the equilibrium towards crystal dissolution. acs.orgreactome.org By reducing the concentration of free pyrophosphate in the surrounding solution, PPase promotes the release of pyrophosphate ions from the crystal lattice, leading to its gradual breakdown. acs.orgnih.gov Studies have shown that yeast pyrophosphatase can effectively dissolve CPP crystals in solution, with maximal activity observed at a neutral pH, which is physiologically relevant. nih.gov
Alkaline phosphatase (ALP) is another key enzyme involved in the dissolution of CPP crystals. researchgate.net It exhibits pyrophosphatase activity, enabling it to hydrolyze pyrophosphate and thus contribute to crystal breakdown. researchgate.netnih.gov The dissolution of CPP crystals by ALP is most effective at a physiological pH of 7.4. researchgate.net
Prior to its enzymatic action, ALP can bind directly to the surface of CPP crystals through a non-enzymatic mechanism. researchgate.net This binding is a distinct process from its pyrophosphohydrolytic activity and is influenced by ionic concentrations but not by heat inactivation of the enzyme. researchgate.net Research has demonstrated that ALP exhibits stereoselective binding, preferentially attaching to the small end faces (the optical 010 faces) of CPP crystals. researchgate.net This specific binding is a critical first step, as the dissolution rate appears to be limited by the available surface area on these particular crystal faces. researchgate.net The binding of ALP to the crystal surface concentrates the enzyme at the site of action, facilitating more efficient dissolution. researchgate.net
The enzymatic activity of ALP in dissolving CPP crystals is significantly modulated by the concentration of certain ions, particularly magnesium (Mg²⁺) and calcium (Ca²⁺).
Magnesium (Mg²⁺): Magnesium ions are crucial for the pyrophosphatase activity of ALP and, consequently, for its ability to dissolve CPP crystals. researchgate.net Mg²⁺ acts as a cofactor, stimulating the enzymatic hydrolysis of pyrophosphate. nih.gov The dissolution of CPP crystals by ALP is magnesium-dependent. researchgate.net
Calcium (Ca²⁺): In contrast to magnesium, calcium ions inhibit the enzymatic dissolution of CPP crystals by ALP. nih.govresearchgate.net Elevated concentrations of Ca²⁺ suppress the pyrophosphatase activity of the enzyme. nih.govnih.gov This inhibitory effect is specific to the pyrophosphatase function of ALP and does not affect its phosphate ester hydrolytic activity. researchgate.net
The table below summarizes the influence of these ions on ALP-mediated CPP crystal dissolution.
| Ion | Effect on ALP PPiase Activity | Consequence for CPP Crystal Dissolution |
| Magnesium (Mg²⁺) | Stimulates | Enhances |
| Calcium (Ca²⁺) | Inhibits | Suppresses |
Beyond enzymatic activity, the dissolution of CPP crystals is also governed by the physicochemical properties of the surrounding environment.
pH: The solubility of CPP crystals is pH-dependent. A decrease in pH leads to an increase in the solubility of these crystals. nih.govjci.org This is because changes in pH can alter the ionization state of phosphate and pyrophosphate species, affecting their interaction with calcium ions in the crystal lattice. Even modest falls in pH, such as those that can occur during an inflammatory response in a joint, may favor crystal dissolution. nih.gov
Supersaturation: The formation and dissolution of crystals are fundamentally driven by the degree of supersaturation of the constituent ions in the solution. A solution is supersaturated when the concentration of ions (in this case, calcium and pyrophosphate) exceeds the equilibrium solubility product. Crystal growth occurs in a supersaturated environment, while dissolution is favored when the solution becomes undersaturated. Factors that decrease the concentration of either calcium or pyrophosphate ions will lower the supersaturation and promote crystal dissolution. nih.gov
Inhibitors and Modulators of Calcium Pyrophosphate Crystal Dynamics
Bisphosphonates and their Association with Crystal Arthritis
Bisphosphonates are a class of drugs structurally related to inorganic pyrophosphate. While they are primarily known for their role in bone metabolism, research has also explored their interaction with calcium pyrophosphate (CPP) crystals and their association with crystal-related arthritis. Bisphosphonates exhibit a dual role in this context, acting as both potential inhibitors of crystal formation and as modulators that have been linked to the onset of acute crystal-induced arthritis.
The relationship between bisphosphonate use and this compound deposition (CPPD) disease is complex, with evidence suggesting a potential for both modulating crystal dynamics and a clinical association with acute episodes of pseudogout.
Inhibitory and Modulatory Effects on Crystal Dynamics
Bisphosphonates are synthetic analogs of pyrophosphate and, like pyrophosphate, can inhibit the formation of calcium phosphate (B84403) crystals. nih.gov Some studies have suggested that bisphosphonates may also inhibit the formation and growth of this compound crystals. The mechanism of action is thought to involve their ability to bind to the surface of crystals, thereby preventing further growth and aggregation. nih.govaap.org The P-C-P structure of bisphosphonates makes them resistant to enzymatic hydrolysis, unlike the P-O-P bond in pyrophosphate. nih.gov
There are two main classes of bisphosphonates: non-nitrogen-containing and nitrogen-containing bisphosphonates. Non-nitrogen-containing bisphosphonates, such as etidronate, can be incorporated into non-hydrolyzable analogs of adenosine (B11128) triphosphate (ATP), which can interfere with cellular processes. aap.org Nitrogen-containing bisphosphonates, which are more potent, act by inhibiting farnesyl pyrophosphate synthase, a key enzyme in the mevalonate (B85504) pathway. aap.orgnih.gov This inhibition disrupts essential cellular processes in osteoclasts, leading to reduced bone resorption. nih.gov
While the inhibitory effects on crystal formation are a key area of investigation, some clinical observations suggest a paradoxical association between the initiation of bisphosphonate therapy and acute attacks of pseudogout. nih.gov One proposed mechanism for this is the acute lowering of serum calcium levels that can occur with bisphosphonate administration. nih.gov This transient hypocalcemia could theoretically lead to the shedding of pre-existing CPP crystals from the cartilage into the synovial fluid, thereby triggering an inflammatory response. nih.gov Furthermore, certain bisphosphonates like disodium (B8443419) etidronate can inhibit renal phosphate excretion, which may increase serum phosphate levels and potentially predispose individuals to CPPD. nih.gov
Clinical Research Findings
A matched case-control study conducted using data from the UK-Clinical Practice Research Datalink investigated the association between the use of oral bisphosphonates and the incidence of acute pseudogout. The study identified 2,011 cases of incident acute pseudogout and compared them to 8,013 matched controls. nih.gov The findings of this study indicated a statistically significant association between the prescription of an oral bisphosphonate within the preceding 60 days and the onset of acute pseudogout. nih.gov
The adjusted incidence rate ratio (IRR) for incident acute pseudogout after receiving an oral bisphosphonate prescription was 1.33 (95% Confidence Interval [CI] 1.05–1.69). nih.gov This association was found to be stronger in females, with an adjusted IRR of 1.49 (95% CI 1.15–1.94), while it was not statistically significant in males (adjusted IRR 0.83; 95% CI 0.48–1.44). nih.gov
Association Between Oral Bisphosphonate Prescription and Incident Acute Pseudogout
| Group | Exposed to Oral Bisphosphonates in Preceding 60 Days | Total Participants | Percentage Exposed | Adjusted Incidence Rate Ratio (95% CI) |
|---|---|---|---|---|
| Cases (Incident Acute Pseudogout) | 123 | 2011 | 6.1% | 1.33 (1.05–1.69) |
| Controls (No Pseudogout) | 305 | 8013 | 3.8% |
When analyzing individual oral bisphosphonates, a significant association was also observed for alendronic acid after excluding participants with a prior diagnosis of gout (adjusted IRR 1.53; 95% CI 1.15–2.06). aap.org
These findings suggest that while bisphosphonates may have a theoretical role in inhibiting crystal formation, their initiation can be a risk factor for triggering acute episodes of pseudogout. acrabstracts.org
Experimental Models for Calcium Pyrophosphate Research
In Vitro Cellular Models
In vitro models provide a simplified and controlled environment to dissect the specific cellular responses to CPP crystals. These systems are crucial for understanding the molecular pathways involved in CPP-related pathologies.
Monocytic cell lines, such as the human THP-1 cell line, and primary macrophages are extensively used to model the inflammatory response to CPP crystals. nih.govnih.govcolab.wsresearchgate.net THP-1 cells, which are of human monocytic leukemia origin, can be differentiated into macrophage-like cells that mimic the functions of primary macrophages. nih.govresearchgate.net These models are instrumental in studying the activation of inflammatory pathways and the subsequent release of pro-inflammatory mediators.
When exposed to CPP crystals, macrophages are key players in initiating and amplifying the inflammatory cascade. nih.gov In vitro studies have demonstrated that stimulation of macrophages with CPP crystals leads to the release of various pro-inflammatory cytokines and chemokines. nih.gov For instance, research has shown that synovial fluid from osteoarthritis patients containing CPP crystals can induce a significant increase in the expression of IL-1β, IL-8, and caspase-1 in monocytic cell lines. researchgate.net THP-1-derived macrophages are known to be skewed towards a pro-inflammatory M1 phenotype, making them particularly responsive to inflammatory stimuli like CPP crystals. nih.govcolab.ws
Table 1: Response of Monocytic Cells to Calcium Pyrophosphate Crystals
| Cell Type | Stimulus | Key Findings | Reference |
|---|---|---|---|
| THP-1 Cells | Synovial fluid with CPP crystals | Increased expression of IL-1β, IL-8, Caspase-1 | researchgate.net |
| Primary Macrophages | CPP crystals | Release of pro-inflammatory cytokines and chemokines | nih.gov |
| THP-1-derived Macrophages | General M1 stimuli | Skewed towards a pro-inflammatory M1 phenotype | nih.govcolab.ws |
Articular chondrocyte cultures are vital for understanding the direct effects of CPP crystals on cartilage, the primary tissue affected in chondrocalcinosis. frontiersin.org These models allow researchers to investigate how CPP crystals influence chondrocyte metabolism, leading to cartilage degradation. Studies using these cultures have revealed that CPP crystals can induce a catabolic response in chondrocytes, characterized by the increased production of matrix-degrading enzymes. mdpi.com
Interestingly, research suggests that different types of calcium crystals may elicit distinct chondrocyte responses. For example, while basic calcium phosphate (B84403) (BCP) crystals are associated with chondrocyte hypertrophy, CPP crystal deposition is linked to chondrocyte senescence. frontiersin.org In vitro experiments have shown that CPP crystals can induce inflammatory signaling pathways in chondrocytes. frontiersin.org Furthermore, sortilin, a transmembrane protein involved in vascular calcification, has been found to be upregulated in articular chondrocytes cultured under calcifying conditions, suggesting it may be a novel biomarker for cartilage calcification. mdpi.com
Table 2: Effects of this compound Crystals on Articular Chondrocytes
| Experimental Observation | Crystal Type | Chondrocyte Response | Reference |
|---|---|---|---|
| In vitro culture | CPP | Induction of inflammatory signaling pathways | frontiersin.org |
| Cartilage sample analysis | CPP | Associated with chondrocyte senescence (increased p16, p21) | frontiersin.org |
| In vitro culture | BCP | Induction of hypertrophic differentiation | frontiersin.org |
| Calcifying culture conditions | Not specified | Increased sortilin expression | mdpi.com |
Synovial fibroblasts are key resident cells of the synovial membrane and play a significant role in the pathogenesis of joint diseases. In the context of CPP deposition disease, these cells contribute to synovitis and joint destruction. nih.gov In vitro models using synovial fibroblasts have shown that CPP crystals can directly stimulate these cells to produce inflammatory and degradative molecules. nih.govnih.gov
Specifically, studies have demonstrated that CPP crystals induce synovial fibroblasts to increase the production of matrix metalloproteinase-8 (MMP-8) and Interleukin-6 (IL-6). nih.gov IL-6 is a pleiotropic cytokine with a significant role in inflammation, while MMPs are enzymes capable of degrading extracellular matrix components like collagen, contributing to cartilage and bone erosion. nih.gov Furthermore, under hypoxic conditions, which can occur in an inflamed synovium, synovial fibroblasts can become a major source of extracellular inorganic pyrophosphate (ePPi), a key component in the formation of CPP crystals. mdpi.com
While much of the research on CPP focuses on articular joints, calcific tendinopathy can also involve the deposition of this compound crystals. Tenocyte cultures serve as an in vitro model to study the cellular mechanisms of this condition. acrabstracts.org Primary human tenocytes can be isolated from tendon tissue and cultured to investigate their response to calcium crystals. acrabstracts.org
Research using these models, particularly with basic calcium phosphate (BCP) crystals which are also implicated in calcific tendinopathy, has shown that these crystals can induce catabolic and anabolic gene expression in tenocytes. acrabstracts.org This suggests that the crystals directly contribute to the pathological changes observed in tendons, independent of a classic inflammatory cell infiltrate. mdpi.com It is important for the validity of these models that tenocytes are used at early passages, as extended culturing can lead to phenotypic changes. researchgate.net
In Vivo Animal Models
In vivo models are crucial for studying the complex interplay of various cells and systems in the inflammatory response to CPP crystals within a living organism.
The murine air pouch model is a well-established in vivo method for studying localized inflammation. neurofit.comnih.govcore.ac.uk This model involves creating a subcutaneous cavity by injecting sterile air, which develops a lining similar to the synovial membrane over several days. core.ac.uk The subsequent injection of an inflammatory agent, such as CPP crystals, into this pouch allows for the quantitative assessment of the inflammatory response. researchgate.netnih.gov
This model is particularly useful for assessing the acute inflammatory response triggered by CPP crystals. nih.gov Researchers can collect the exudate from the pouch and measure various inflammatory parameters. Key readouts include the volume of the exudate, the total number of infiltrating leukocytes, and the differential count of cell types, which typically shows a predominance of neutrophils in the acute phase. nih.govresearchgate.net Additionally, the levels of pro-inflammatory cytokines and chemokines, such as IL-1β, can be quantified in the lavage fluid, providing a direct measure of the inflammatory mediators released in response to the crystals. researchgate.net
Table 3: Assessment Parameters in the Murine Air Pouch Model
| Parameter | Description | Purpose |
|---|---|---|
| Exudate Volume | The volume of fluid that accumulates in the air pouch. | To quantify the degree of inflammatory edema. |
| Leukocyte Infiltration | The total and differential count of white blood cells in the pouch exudate. | To measure the extent and type of cellular inflammatory response. |
| Cytokine/Chemokine Levels | The concentration of inflammatory mediators (e.g., IL-1β) in the pouch fluid. | To identify the key signaling molecules driving the inflammation. |
Genetic Models (e.g., ank/ank mice) for PPi Transport and Chondrocyte Hypertrophy Studies
Genetically modified animal models, particularly the ank/ank mouse, have been instrumental in elucidating the molecular mechanisms underlying pyrophosphate (PPi) transport and its role in chondrocyte pathology. The ank gene (progressive ankylosis) encodes a transmembrane protein, ANK, which is a key regulator of cellular PPi efflux. frontiersin.orgresearchgate.net
The ank/ank mouse model harbors a loss-of-function mutation in the ank gene, resulting in decreased extracellular PPi (ePPi) and a corresponding increase in intracellular PPi (iPPi). nih.gov This imbalance is critical because ePPi is a potent inhibitor of hydroxyapatite (B223615) crystallization. Consequently, the reduced levels of ePPi in the articular tissues of ank/ank mice lead to the deposition of basic calcium phosphate crystals, primarily hydroxyapatite, rather than this compound (CPP) crystals. frontiersin.org While this model does not perfectly replicate human this compound deposition (CPPD) disease, it provides invaluable insights into the consequences of dysregulated PPi homeostasis.
Studies utilizing ank/ank mice have significantly advanced our understanding of the link between PPi transport and chondrocyte hypertrophy, a key process in the development of certain arthropathies. Research has demonstrated that the loss of ANK function and subsequent alteration in PPi levels accelerate chondrocyte maturation and hypertrophy. nih.gov A notable finding in the articular cartilage of ank/ank mice is the appearance of hypertrophic chondrocytes positive for collagen X in the uncalcified cartilage layer. nih.gov This premature chondrocyte differentiation is a previously unrecognized phenotype in this model and is thought to contribute to the eventual joint ankylosis observed in these animals. nih.gov
Further investigation into the molecular pathways involved has revealed that the aberrant chondrocyte hypertrophy in ank/ank mice is associated with the activation of β-catenin signaling. nih.gov This suggests that ANK, through its regulation of PPi levels, plays a crucial role in maintaining the phenotype of articular chondrocytes and preventing their pathological differentiation.
Table 1: Key Research Findings from ank/ank Mouse Model Studies
| Research Focus | Key Findings | Implication for this compound Research |
|---|---|---|
| PPi Transport | Loss-of-function mutation in the ank gene leads to decreased extracellular PPi and increased intracellular PPi. nih.gov | Demonstrates the central role of the ANK protein in regulating PPi homeostasis in articular tissues. |
| Crystal Deposition | Significant deposition of hydroxyapatite (HA) crystals, but not CPP crystals, in the joints. frontiersin.org | Highlights a key difference from human CPPD but provides a model for studying the consequences of reduced ePPi. |
| Chondrocyte Hypertrophy | Increased numbers of hypertrophic chondrocytes in the uncalcified cartilage layer. nih.govnih.gov | Establishes a direct link between altered PPi transport and premature chondrocyte differentiation. |
| Molecular Signaling | Activation of the β-catenin signaling pathway precedes joint ankylosis. nih.gov | Elucidates a potential downstream signaling cascade affected by dysregulated PPi levels. |
| Phenotype | Development of a condition clinically and histologically more similar to human spondyloarthropathies than to CPPD. frontiersin.org | Underscores the model's limitations for studying CPPD directly but its value for related calcifying arthropathies. |
Future Directions and Emerging Research Avenues
Elucidation of Differential Crystal Phase Inflammatory Properties
Calcium pyrophosphate can exist in several crystalline and amorphous phases, and emerging research indicates that not all forms are equal in their pro-inflammatory potential. The two primary crystalline forms found in human synovial fluid during acute arthritis are monoclinic (m-CPPD) and triclinic (t-CPPD) this compound dihydrate. In vitro and in vivo studies have begun to dissect the distinct inflammatory responses elicited by these different phases.
Research has demonstrated that m-CPPD crystals are significantly more inflammatory than their t-CPPD counterparts. Studies using the murine air pouch model, a common method for assessing in vivo inflammation, revealed that m-CPPD crystals induce a more rapid, intense, and sustained inflammatory response compared to t-CPPD crystals. nih.gov This is characterized by a greater recruitment of polymorphonuclear neutrophils (PMNs) and higher production of key inflammatory mediators. nih.gov
In vitro experiments using human monocytic leukemia THP-1 cells and bone marrow-derived macrophages (BMDMs) have corroborated these findings. nih.gov m-CPPD crystals stimulate a faster and higher production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) when compared to t-CPPD and another precursor phase, monoclinic CPP tetrahydrate beta (m-CPPTβ). nih.govresearchgate.net Conversely, the amorphous phase of this compound (a-CPP) appears to be largely non-inflammatory. nih.govresearchgate.net
These differential inflammatory potentials are linked to the varying abilities of each crystal phase to activate key intracellular signaling pathways, which will be explored in the subsequent section. The table below summarizes the key findings regarding the inflammatory properties of different this compound phases.
| Crystal Phase | Inflammatory Potential | Key Research Findings |
| Monoclinic CPPD (m-CPPD) | High | Induces a more rapid, intense, and prolonged inflammatory response in vivo. nih.gov Stimulates higher production of IL-1β, IL-6, and IL-8 in vitro. nih.govresearchgate.net |
| Triclinic CPPD (t-CPPD) | Moderate | Elicits a less potent inflammatory response compared to m-CPPD in vivo and in vitro. nih.gov |
| Monoclinic CPPTβ | Moderate | Shows inflammatory potential similar to t-CPPD. nih.gov |
| Amorphous CPP (a-CPP) | Low / None | Does not demonstrate significant inflammatory properties in vitro. nih.govresearchgate.net |
Comprehensive Understanding of Crystal-Induced Signal Transduction Crosstalk
The inflammatory response to this compound crystals is orchestrated by a complex network of intracellular signaling pathways. A primary focus of current research is to unravel the intricate crosstalk between these pathways to identify potential therapeutic targets. The activation of the innate immune system is a critical event, with several key signaling cascades being implicated.
The production of the pivotal pro-inflammatory cytokine, IL-1β, is a two-step process that is tightly regulated. The first "priming" signal involves the activation of transcription factors, such as nuclear factor-kappa B (NF-κB), which leads to the synthesis of the inactive precursor, pro-IL-1β. nih.gov The second "activation" signal is mediated by the assembly of a multi-protein complex known as the NLRP3 inflammasome, which leads to the cleavage of pro-IL-1β into its active, secreted form. wikipedia.orgbmj.commdpi.com
Studies have shown that the differential inflammatory capacity of CPP crystal phases is directly related to their ability to activate these pathways. The highly inflammatory m-CPPD crystals are potent activators of both NF-κB and the NLRP3 inflammasome. nih.gov Furthermore, the activation of NF-κB by CPPD crystals is dependent on upstream mitogen-activated protein kinase (MAPK) pathways, including p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK). nih.govresearchgate.net The more potent inflammatory response of m-CPPD is associated with stronger activation of these MAPK pathways and, consequently, a greater activation of NF-κB. nih.gov
The concept of "crosstalk" refers to the complex interactions and feedback loops between these signaling pathways. frontiersin.org For instance, the activation of MAPKs is crucial for the NF-κB-mediated priming step, which in turn provides the substrate for the NLRP3 inflammasome. Understanding how these pathways are interconnected and how different crystal phases differentially engage them is a key area of ongoing research. nih.gov A deeper comprehension of this signaling network will be instrumental in developing targeted therapies that can modulate specific components of the inflammatory cascade.
Advanced Strategies for Crystal Dissolution and Inhibition
A fundamental goal in the management of CPPD disease is the development of therapies that can either dissolve existing crystals or inhibit their formation. Currently, no such disease-modifying treatments are available. researchgate.netmdpi.com However, research into the physicochemical properties of this compound crystals and the factors that govern their formation is revealing promising new avenues.
In vitro and ex vivo studies have explored the potential of various agents to dissolve CPPD crystals. For instance, linear polyphosphates, such as pentasodium tripolyphosphate and polymeric sodium metaphosphate, have demonstrated the ability to dissolve both synthetic CPPD crystals and those found in menisci from patients with chondrocalcinosis. anr.fr Phosphocitrate, a known inhibitor of hydroxyapatite (B223615) crystal formation, is also being investigated for its potential to restrict CPPD crystal development. researchgate.net
The formation of CPPD crystals is dependent on the local concentrations of calcium and inorganic pyrophosphate (PPi). mdpi.com Therefore, strategies aimed at reducing the levels of these constituent ions are being considered. Theoretical approaches include the use of agents that can lower free phosphate (B84403) levels, such as probenecid. nih.gov Additionally, certain carboxylate ions have been studied for their inhibitory effects on CPPD crystal formation, with dicarboxylates and tricarboxylates showing greater inhibition than monocarboxylates. mdpi.com This suggests that the spatial arrangement of carboxylate ligands, such as those found on proteoglycans, may play a crucial role in preventing crystallization in healthy cartilage.
Magnesium has also been identified as a potential therapeutic agent, as it can solubilize CPPD crystals and inhibit their growth in vitro. nih.gov This is supported by clinical observations where severe hypomagnesemia is associated with extensive CPPD. researchgate.net The table below summarizes some of the advanced strategies being explored for crystal dissolution and inhibition.
| Strategy | Agent/Approach | Mechanism of Action |
| Crystal Dissolution | Linear Polyphosphates (e.g., pentasodium tripolyphosphate) | Directly dissolve pre-formed CPPD crystals. anr.fr |
| Magnesium | Can solubilize CPPD crystals and inhibit their growth. nih.gov | |
| Crystal Formation Inhibition | Phosphocitrate | Potential to restrict the development of CPPD crystals. researchgate.net |
| Carboxylate Ions (dicarboxylates, tricarboxylates) | Inhibit the formation of CPPD crystals in solution. mdpi.com | |
| Agents that lower free phosphate (e.g., probenecid) | Reduce the availability of one of the key components for crystal formation. nih.gov |
Role of Extracellular Vesicles (sEVs) in Pyrophosphate Metabolism and Crystal Formation
Recent research has highlighted the critical role of chondrocyte-derived extracellular vesicles, specifically articular cartilage vesicles (ACVs), in the initiation of CPPD crystal formation. nih.gov These small, membrane-bound particles are released from chondrocytes and act as nidi for crystal nucleation within the cartilage matrix. nih.govnews-medical.net
ACVs concentrate the necessary components for crystal formation, including calcium and enzymes involved in the production of inorganic pyrophosphate (PPi). nih.gov One such key enzyme is ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which hydrolyzes extracellular adenosine (B11128) triphosphate (ATP) to generate PPi. bmj.com The transmembrane protein ANKH is also crucial, as it is involved in the transport of PPi from the intracellular to the extracellular space. bmj.comfrontiersin.org
Histological and in vitro studies have shown that CPPD crystals initially form within or around these ACVs in the pericellular regions of the extracellular matrix. nih.gov The composition of the surrounding matrix can influence this process. For example, type II collagen can suppress ACV-mediated mineralization, while the presence of type I collagen, which increases in osteoarthritic cartilage, can promote it. news-medical.net
Understanding the regulation of ACV production, their enzymatic activity, and their interaction with the extracellular matrix is a burgeoning area of research. Modulating the function of these vesicles or the enzymes they contain could represent a novel therapeutic strategy to prevent the initial stages of crystal formation.
Integration of Omics Sciences in CPPD Research
The application of high-throughput "omics" technologies, such as genomics, proteomics, and metabolomics, is beginning to provide a more holistic and unbiased view of the molecular underpinnings of CPPD disease. These approaches are instrumental in identifying novel biomarkers, therapeutic targets, and pathogenic pathways.
Genomics: Genome-wide association studies (GWAS) have been particularly insightful. A landmark GWAS identified two genes, ENPP1 and RNF144B, that are significantly associated with CPPD disease in individuals of both European and African descent. The association with ENPP1 is especially compelling, as this gene encodes the enzyme responsible for generating extracellular PPi, a core component of the crystals. This genetic evidence strongly implicates dysregulated pyrophosphate metabolism in the pathogenesis of CPPD and highlights ENPP1 as a potential therapeutic target.
Proteomics and Metabolomics: While still an emerging area in CPPD research, proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) hold great promise for identifying diagnostic and prognostic biomarkers. A metabolomic analysis of serum and synovial fluid from patients with pseudogout (the acute inflammatory manifestation of CPPD) identified several metabolites that could differentiate it from rheumatoid arthritis. Specifically, hydroxybutyrate and 2,3-bisphospho-glycerate were found to be elevated in the serum of patients with acute pseudogout. bmj.com These findings, although preliminary, suggest that distinct metabolic profiles are associated with CPPD and could lead to the development of novel diagnostic tests.
The integration of these different omics datasets will be crucial for building a comprehensive model of CPPD pathogenesis, from genetic predisposition to the functional consequences at the protein and metabolite levels.
Exploration of Novel Therapeutic Targets Based on Pathomechanisms
The detailed elucidation of the molecular and cellular mechanisms underlying CPPD-induced inflammation is revealing a number of promising therapeutic targets. The goal is to move beyond non-specific anti-inflammatory drugs and develop targeted therapies that interfere with key steps in the disease process.
A prime target is the IL-1β pathway. Given the central role of IL-1β in mediating the acute inflammatory flares of pseudogout, blocking its activity is a logical therapeutic strategy. Anakinra, an IL-1 receptor antagonist, has shown efficacy in treating acute, refractory cases of CPPD. researchgate.netmdpi.com This provides clinical validation for targeting this cytokine.
The NLRP3 inflammasome, which is responsible for activating IL-1β, is another attractive target. The development of small molecule inhibitors of the NLRP3 inflammasome is an active area of pharmaceutical research and could have significant therapeutic potential for CPPD and other crystal-induced inflammatory diseases.
The recent genetic findings from GWAS have placed ENPP1 in the spotlight as a potential therapeutic target for preventing crystal formation. Drugs that inhibit ENPP1 have already been developed for other indications, such as oncology, and could potentially be repurposed for the treatment of CPPD. This represents a tangible opportunity to develop the first disease-modifying therapy for this condition.
Other potential therapeutic avenues include targeting the downstream signaling molecules in the NF-κB and MAPK pathways. Additionally, as our understanding of the role of other immune cells and mediators in the chronic aspects of CPPD grows, new targets are likely to emerge. The development of more refined experimental models of CPPD will be crucial for the preclinical testing of these novel therapeutic approaches.
Q & A
Q. How can researchers differentiate CPP crystals from other calcium phosphates (e.g., hydroxyapatite) in synthetic or biological samples?
Methodological Answer:
- X-ray Diffraction (XRD): CPP (Ca₂P₂O₇) exhibits distinct diffraction peaks at 2θ angles ~28.5°, 30.1°, and 31.5°, differing from hydroxyapatite (2θ ~26°, 32°) .
- Fourier-Transform Infrared Spectroscopy (FTIR): CPP shows characteristic P-O-P stretching vibrations at 725–735 cm⁻¹ and P-O asymmetric stretches at 1050–1100 cm⁻¹, absent in hydroxyapatite .
- Thermogravimetric Analysis (TGA): CPP decomposition occurs at ~450–600°C, producing CaO and P₂O₅, whereas hydroxyapatite remains stable up to 800°C .
Q. What experimental models are used to study CPP crystal formation in vitro?
Methodological Answer:
- Ion-Controlled Precipitation: Mix calcium chloride (CaCl₂) and sodium pyrophosphate (Na₄P₂O₇) in buffered solutions (pH 7.4–7.8) at physiological temperatures (37°C). Monitor crystal growth via dynamic light scattering (DLS) .
- Synovial Fluid Mimetics: Use solutions containing albumin (30–40 g/L) and hyaluronic acid (3–4 mg/mL) to simulate joint fluid. Adjust pH (7.0–7.6) and ion concentrations (Ca²⁺: 2.5–3.5 mM) to induce CPP nucleation .
Q. What analytical techniques are critical for characterizing CPP crystal morphology and composition?
Methodological Answer:
- Polarized Light Microscopy (PLM): Identifies CPP crystals via weak positive birefringence (rod- or rhomboid-shaped), contrasting with hydroxyapatite’s non-birefringent aggregates .
- Scanning Electron Microscopy (SEM): Resolves surface topography and crystal size (typically 2–10 µm for CPP) .
- Energy-Dispersive X-ray Spectroscopy (EDS): Confirms Ca/P molar ratio (~1.0 for CPP vs. 1.67 for hydroxyapatite) .
Advanced Research Questions
Q. How do methodological variations in CPP synthesis (e.g., temperature, pH) affect crystal phase and stability?
Methodological Answer:
- Low-Temperature Synthesis (≤300°C): Produces amorphous CPP with higher solubility, suitable for biomedical applications. Phase purity requires post-synthesis annealing at 450–600°C .
- pH-Dependent Polymorphism: Acidic conditions (pH <6) favor monetite (CaHPO₄), while neutral-to-alkaline conditions (pH 7–9) stabilize CPP .
Q. What are the key contradictions in diagnostic accuracy between synovial fluid analysis and ultrasonography for CPP deposition disease (CPPD)?
Methodological Answer:
- Synovial Fluid Analysis: Gold standard but limited by low sensitivity (65–80%) due to intermittent crystal shedding and subjective interpretation .
- Ultrasonography: Detects chondrocalcinosis with 85–90% sensitivity but may miss early microcrystalline deposits. Hyperechoic bands and synovial hypervascularity are non-specific markers .
- Resolution: Combined use of ultrasound-guided synovial fluid aspiration improves diagnostic yield .
Q. How can researchers address variability in CPP crystal formation kinetics across in vitro models?
Methodological Answer:
- Standardized Ionic Strength: Maintain [Ca²⁺] at 2.5–3.0 mM and [PO₄³⁻] at 0.5–1.0 mM to mimic physiological conditions .
- Protein Additives: Albumin (20–40 g/L) inhibits CPP nucleation, while collagen fragments promote it. Use controlled protein batches to minimize variability .
Q. What methodological advancements improve the detection of CPP crystals in atypical anatomical sites (e.g., tendons)?
Methodological Answer:
- Dual-Energy CT (DECT): Differentiates CPP (attenuation <120 Hounsfield units) from hydroxyapatite using material decomposition algorithms .
- High-Resolution Ultrasound (HR-US): Identifies hyperechoic foci within tendons with 95% specificity when combined with power Doppler for inflammation assessment .
Q. How do phase transitions in CPP (e.g., amorphous to crystalline) impact its pathological role in joint degeneration?
Methodological Answer:
- Amorphous CPP: Higher solubility promotes inflammatory cytokine release (IL-1β, IL-6) in synovial fluid .
- Crystalline CPP: Mechanically irritates cartilage, inducing matrix metalloproteinase (MMP-3, MMP-13) expression. Quantify phase ratios via Raman spectroscopy .
Data Contradiction Analysis
Q. Why do studies report conflicting results on CPP’s role in osteoarthritis (OA) progression?
Critical Analysis:
- Sample Heterogeneity: OA cohorts often include mixed crystal types (CPP + hydroxyapatite), confounding causal attribution .
- Detection Bias: PLM and ultrasound miss subclinical CPP deposits. Use DECT or synovial micro-CT for higher resolution .
Q. How can researchers reconcile discrepancies in CPP solubility across in vitro studies?
Critical Analysis:
- Ionic Strength Variability: Higher [Na⁺] or [K⁺] reduces CPP solubility. Standardize buffer compositions (e.g., HEPES vs. Tris) .
- Temperature Control: Solubility decreases by 30–40% at 37°C vs. 25°C. Report experimental temperatures explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
